molecular formula C22H13N3O5 B12850529 N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide

N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B12850529
M. Wt: 399.4 g/mol
InChI Key: XACMOVHQIMTDDI-UHFFFAOYSA-N
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Description

N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a naphthoxazole moiety linked to a phenyl group, which is further connected to a nitrofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available naphthols and amines. One common method involves the use of TEMPO as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur on the phenyl ring or the naphthoxazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl or naphthoxazole rings.

Scientific Research Applications

N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or DNA replication. The naphthoxazole moiety can interact with various enzymes, potentially inhibiting their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the naphthoxazole and nitrofuran carboxamide groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H13N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-(3-benzo[e][1,3]benzoxazol-2-ylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C22H13N3O5/c26-21(18-10-11-19(29-18)25(27)28)23-15-6-3-5-14(12-15)22-24-20-16-7-2-1-4-13(16)8-9-17(20)30-22/h1-12H,(H,23,26)

InChI Key

XACMOVHQIMTDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=CC=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

Origin of Product

United States

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